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Compound of Interest

2-Chloro-6-morpholinonicotinic
Compound Name: _
acid

Cat. No.: B1469763

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the
pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1]
Nicotinic acid, a form of vitamin B3, and its derivatives are crucial signaling molecules and
therapeutic agents. The strategic combination of these two moieties has led to the exploration
of novel compounds with potential applications in various therapeutic areas, including central
nervous system (CNS) disorders. This guide focuses on compounds where the morpholine
substructure is integral to molecules designed to interact with nicotinic systems, particularly as
antagonists of NAChRs for potential use as smoking cessation aids.

Discovery of 2-(Substituted Phenyl)-3,5,5-
trimethylmorpholine Analogues

A significant advancement in this field came from the work of Carroll et al., who developed a
series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds were
designed as potential improvements on bupropion, a smoking cessation aid that functions as a
norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of NAChRs. The
research aimed to create analogues with enhanced potency for NAChR antagonism and
monoamine uptake inhibition.[2]

Quantitative Pharmacological Data
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The following table summarizes the in vitro biological activities of key analogues synthesized by
Carroll et al. The data represents the inhibition of monoamine transporters and antagonism of
major NAChR subtypes.[2]

—_— a3p4- adp2-
Substitutio DAT ICso NET ICso
Compound nAChR ICso nAChR ICso
n (uM) (uM)
(uM) (uM)
3'-Cl
(S,5)-4a 2.5 0.48 10 140
(hydroxy)
(5,5)-5a 3'-Cl 0.17 0.058 3.3 20
(S,5)-5d 3'-Cl, N-Me 0.16 0.055 1.8 15
(S,S)-5e 3-Cl, N-Et 0.036 0.011 1.2 7.9
(S,S)-5f 3'-Cl, N-Pr 0.021 0.008 1.1 5.8

Data extracted from Carroll, F. I, et al. (2011). Journal of Medicinal Chemistry, 54(5), 1441—
1448.[2]

Experimental Protocols

The synthesis of the deshydroxy analogue (S,S)-5a is a key example of the chemical
methodology employed.[2]

Reduction of Precursor: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
[(S,S)-4a] hemi-d-tartrate (3.00 mmol) in 12 mL of 50% aqueous ethanol is cooled to 0 °C.

e Sodium borohydride (NaBHa4, 12 mmol) is added to the solution.
e The reaction mixture is stirred overnight at room temperature.

e Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated
HCI.

o Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium
carbonate (Na2COs) and extracted twice with ethyl acetate.
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e Cyclization: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The residue is then subjected to cyclization
conditions (not detailed in the abstract) to yield the final product.

This protocol outlines the method used to determine the potency of compounds in inhibiting
dopamine (DAT) and norepinephrine (NET) transporters.

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT or
NET are cultured in appropriate media.

Assay Preparation: On the day of the experiment, cells are washed with buffer (e.g., Krebs-
HEPES buffer) and incubated for 5 minutes at room temperature with various concentrations
of the test compounds.

Radioligand Addition: A solution containing a radiolabeled substrate (e.g., [BH]dopamine for
DAT, [3H]norepinephrine for NET) is added to each well.

Incubation: The plates are incubated for a short period (e.g., 10 minutes) at room
temperature to allow for transporter uptake of the radioligand.

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer.
The cells are then lysed to release the internalized radioligand.

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation
counter.

Data Analysis: ICso values are calculated by fitting the data to a four-parameter logistic
equation.

This protocol describes the functional assessment of NAChR antagonism using a cell-based
fluorescence assay.

e Cell Lines: SH-EPL1 cells stably expressing specific human nAChR subtypes (e.g., a3[34,
0432) are used.

o Cell Plating: Cells are seeded into 384-well black-walled microplates and incubated to allow
for adherence and receptor expression.
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e Dye Loading: The cell culture medium is removed, and the cells are loaded with a membrane
potential-sensitive fluorescent dye.

o Compound Addition: Test compounds are pre-mixed with a concentration of nicotine known
to elicit a near-maximal response (e.g., ECo0). This mixture is then added to the cells.

» Signal Detection: The change in fluorescence, indicating a change in membrane potential
due to ion flux through the nAChRs, is measured using a fluorescence plate reader.

» Data Analysis: The ability of the test compounds to inhibit the nicotine-induced fluorescence
signal is quantified, and ICso values are determined.

Visualizations: Workflow and Mechanism of Action
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Synthetic Workflow for (S,S)-5a

Start: (S,S)-4a Precursor

Reduction with NaBH4
in 50% ag. Ethanol

Acid Quench
(Conc. HCI)

Basification &
Extraction (EtOAc)

Cyclization

Final Product: (S,S)-5a

Click to download full resolution via product page

Caption: Synthetic workflow for a key morpholine analogue.
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Dual Mechanism of Action
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Caption: Dual inhibition mechanism of the morpholine analogues.
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Direct Synthesis of Morpholine-Substituted
Nicotinic Acids

While the Carroll et al. compounds are technically morpholine-substituted phenyl derivatives
that act on nicotinic receptors, other research has explored the direct attachment of a
morpholine ring to the nicotinic acid backbone. A review of nicotinic acid derivatives presents a
general scheme for this transformation.

Synthesis of Morpholino Nicotinic Acid

The direct synthesis involves the reaction of a nicotinic acid derivative with morpholine. While
the specific source publication by "Gund et al.” cited in the review could not be located for
detailed protocols, a general procedure can be proposed based on standard amide bond
formation chemistry.

» Acid Activation: Nicotinic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.qg.,
dichloromethane, DMF). A coupling agent such as dicyclohexylcarbodiimide (DCC) or a
carbodiimide with a solubility-enhancing tag (e.g., EDC) is added, along with an activating
agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The mixture is
stirred at room temperature for 1-2 hours to form the activated ester.

e Nucleophilic Acyl Substitution: Morpholine (1.1 eq) is added to the reaction mixture, along
with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
to scavenge the acid byproduct.

o Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer
chromatography (TLC) until the starting material is consumed.

o Workup and Purification: The reaction mixture is filtered to remove urea byproducts (if DCC
is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCI), a base (e.g.,
saturated NaHCOs), and brine. The organic layer is dried over anhydrous sodium sulfate,
filtered, and concentrated in vacuo. The crude product is then purified by column
chromatography on silica gel to afford the desired morpholino nicotinic acid amide.

Visualization: Synthesis Workflow
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Proposed Workflow for Morpholino Nicotinic Acid
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Caption: Proposed synthesis of a direct morpholino-nicotinic acid conjugate.

Conclusion
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The exploration of morpholine-substituted compounds as modulators of the nicotinic
acetylcholine system represents a promising avenue for the development of novel therapeutics.
The work by Carroll and colleagues on 2-phenyl-3,5,5-trimethylmorpholine analogues has
provided a robust dataset and a clear chemical strategy for creating dual-action agents that
potently inhibit both NAChRs and key monoamine transporters.[2] The direct conjugation of
morpholine to a nicotinic acid scaffold also presents a straightforward synthetic route to novel
chemical matter. The detailed protocols and data presented in this guide are intended to serve
as a valuable resource for researchers in the field, facilitating the design and synthesis of next-
generation compounds with improved efficacy and safety profiles for CNS disorders and
addiction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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